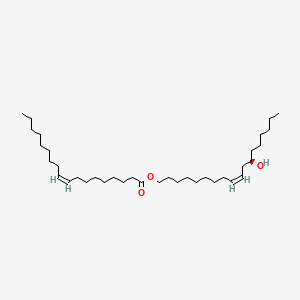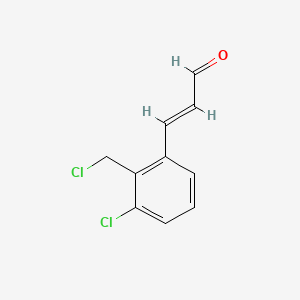
2-Methyl-2-octenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-octenal is an organic compound with the molecular formula C9H16O. It belongs to the class of medium-chain aldehydes and is known for its fruity and green taste . This compound is used in various applications, including flavoring agents and chemical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2-octenal can be synthesized through the aldol condensation of propionaldehyde with other aldehydes. The reaction typically involves the use of a nitrogenous organic alkali as a catalyst, which provides mild alkalinity and proper polarity to facilitate the reaction . The reaction mixture is stirred, and water is added to wash the product, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-octenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-octenal has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-octenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to various biochemical effects. It can also undergo oxidation and reduction reactions, influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octenal: Another medium-chain aldehyde with similar properties.
2-Methyl-2-pentenal: A shorter-chain aldehyde with similar reactivity.
2-Methyl-2-hexenal: A medium-chain aldehyde with similar applications.
Uniqueness
2-Methyl-2-octenal is unique due to its specific chain length and molecular structure, which impart distinct chemical and sensory properties. Its fruity and green taste makes it valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
73757-27-4 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(E)-2-methyloct-2-enal |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-9(2)8-10/h7-8H,3-6H2,1-2H3/b9-7+ |
InChI-Schlüssel |
IHZRGRBFNMNNFV-VQHVLOKHSA-N |
Isomerische SMILES |
CCCCC/C=C(\C)/C=O |
Kanonische SMILES |
CCCCCC=C(C)C=O |
Dichte |
0.872-0.882 |
Physikalische Beschreibung |
Colourless liquid; fruity green aroma |
Löslichkeit |
Insoluble in water; slightly soluble in fats soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)










